Pseudo RACK1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Activator of protein kinase C; attached to cell permeabilization Antennapedia domain vector peptide. Consists of peptide derived from the C2 domain of PKC β linked by a disulfide bridge to the Antennapedia domain vector peptide. The Antennapedia peptide is actively taken up by intact cells, at 4 or 37°C, ensuring rapid and effective uptake of the activator peptide. Once inside the cell, the disulfide bonds are subjected to reduction in the cytoplasm leading to release of the activator peptide.

科学的研究の応用

Activation and Immune Response Mechanisms Pseudo RACK1, a commercially available peptide, activates protein kinase C-β (PKCβ) and plays a role in immune responses. It has been observed to induce cytokine production and CD86 upregulation in primary leukocytes, as well as increased CD86 expression and IL-8 production in response to chemical allergens. Further, it has been noted for its rapid and dose-related PKCβ activation and phosphorylation of proteins such as Hsp27, leading to its release in culture medium, a critical factor in cell activation as confirmed by Hsp27 silencing and neutralization experiments (Corsini et al., 2016).

Age-associated Immune Restoration The ability of this compound, either alone or in combination with classical immune stimuli, to activate human leukocytes and potentially restore age-associated immune defects has been explored. It induces cytokine production and CD86 expression in both young and old donors, highlighting its role in bypassing some age-associated immune alterations, which could be beneficial in situations where natural immune stimulation is required (Corsini et al., 2015).

Embryo Implantation and Decidualization Research on rats has shown a strong detection of Rack1 protein in the decidua during early pregnancy and under conditions of artificial decidualization, suggesting a close relationship between Rack1 and processes like embryo implantation and decidualization (Guo, 2008).

特性

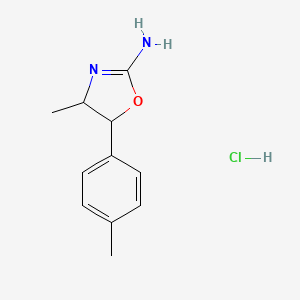

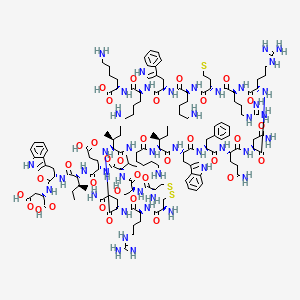

分子式 |

C144H225N43O34S3 |

|---|---|

分子量 |

3198.81 |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-5-amino-1-carboxypentyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C144H225N43O34S3/c1-10-76(6)115(186-128(206)98(49-52-110(152)190)171-120(198)94(45-30-59-160-142(154)155)166-118(196)86(149)73-223-224-74-87(150)119(197)183-108(72-188)135(213)184-114(75(4)5)136(214)175-99(50-53-112(192)193)129(207)187-117(78(8)12-3)139(217)181-105(133(211)182-107(141(220)221)68-113(194)195)66-82-71-165-90-40-21-18-37-85(82)90)137(215)174-93(43-24-28-57-147)127(205)185-116(77(7)11-2)138(216)180-104(65-81-70-164-89-39-20-17-36-84(81)89)132(210)177-102(63-79-33-14-13-15-34-79)130(208)172-97(48-51-109(151)189)125(203)179-106(67-111(153)191)134(212)170-96(47-32-61-162-144(158)159)121(199)168-95(46-31-60-161-143(156)157)122(200)173-100(54-62-222-9)126(204)167-92(42-23-27-56-146)124(202)178-103(64-80-69-163-88-38-19-16-35-83(80)88)131(209)169-91(41-22-26-55-145)123(201)176-101(140(218)219)44-25-29-58-148/h13-21,33-40,69-71,75-78,86-87,91-108,114-117,163-165,188H,10-12,22-32,41-68,72-74,145-150H2,1-9H3,(H2,151,189)(H2,152,190)(H2,153,191)(H,166,196)(H,167,204)(H,168,199)(H,169,209)(H,170,212)(H,171,198)(H,172,208)(H,173,200)(H,174,215)(H,175,214)(H,176,201)(H,177,210)(H,178,202)(H,179,203)(H,180,216)(H,181,217)(H,182,211)(H,183,197)(H,184,213)(H,185,205)(H,186,206)(H,187,207)(H,192,193)(H,194,195)(H,218,219)(H,220,221)(H4,154,155,160)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78-,86-,87-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)O)C(=O)O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。